molecular formula C7H14O7 B028986 D-Mannoheptulose CAS No. 3615-44-9

D-Mannoheptulose

Cat. No. B028986
CAS RN: 3615-44-9
M. Wt: 210.18 g/mol
InChI Key: HSNZZMHEPUFJNZ-QMTIVRBISA-N
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Description

Synthesis Analysis

D-Mannoheptulose can be synthesized from 2,3,4,5,6-penta-O-benzyl-d-mannose through a three-step process involving a Wittig reaction, oxidation with potassium permanganate in aqueous acetone, and final debenzylation and hydrolysis, yielding an overall yield of 39% (Cheng et al., 2009).

Molecular Structure Analysis

The structure of D-Mannoheptulose is complex, involving multiple hydroxyl groups and a ketone functional group. Its molecular structure is significant in the context of mannan structures, which are polymers derived from sugars including d-mannose, d-galactose, and d-glucose, found in the cell walls of higher plants. Mannans provide structural stability and have varied applications due to their biochemical properties (Moreira & Filho, 2008).

Chemical Reactions and Properties

D-Mannoheptulose undergoes phosphorylation by hexokinase isoenzymes, acting as a specific inhibitor of D-glucose phosphorylation. This reaction highlights its unique chemical properties and its interaction with enzymes, demonstrating its influence on metabolic pathways (Courtois, Sener, & Malaisse, 2001). Additionally, D-Mannoheptulose's uptake and its effects on cellular processes have been studied across various cell types, further elucidating its chemical behavior in biological systems.

Scientific Research Applications

Application 1: Oncology - Breast Cancer Treatment

  • Summary of the Application : D-Mannoheptulose is used as a hexokinase inhibitor to enhance the anti-tumor effect of the Newcastle disease virus (NDV) in breast cancer cells . Most cancer cells exhibit increased glycolysis for cell growth and proliferation. By inhibiting glycolysis, D-Mannoheptulose can potentially inhibit cancer cell progression .
  • Methods of Application or Experimental Procedures : In the study, human breast cancer cells were treated with NDV and/or a hexokinase inhibitor (D-Mannoheptulose). The study included measuring cell viability, apoptosis, and levels of hexokinase enzyme, pyruvate, ATP, and acidity .
  • Results or Outcomes : The results showed synergistic cytotoxicity against breast cancer cells by combination therapy but no cytotoxic effect against normal cells. The effect was accompanied by apoptotic cell death and hexokinase downregulation and inhibition to glycolysis products, pyruvate, ATP, and acidity .

Application 2: Diabetes - Noninvasive Imaging of Pancreatic Beta Cells

  • Summary of the Application : D-Mannoheptulose may be used in studies involving glucose response, glucose metabolism, glucose signaling, and glucose sensing mechanisms . Analogs of D-Mannoheptulose may be developed for use in noninvasive imaging of pancreatic beta cells .

Application 3: Plant Physiology - Avocado Fruit Development

  • Summary of the Application : D-Mannoheptulose plays a central role during the growth and development of avocado fruit . It acts as transportable and storage sugars and as potential regulators of fruit ripening .
  • Methods of Application or Experimental Procedures : In avocado fruit development, D-Mannoheptulose is naturally present and its levels can be measured at different stages of fruit development to understand its role in the metabolic processes .

Future Directions

D-Mannoheptulose has been used to inhibit glycolysis to enhance the Newcastle disease virus anti-tumor effect . It has shown significant antitumor efficacy against breast cancer after treatment with combination therapy . The findings propose a novel anti–breast cancer combination involving the suppression of glycolysis, glucose deprivation, oxidative stress, and apoptosis, which can be translated clinically .

properties

IUPAC Name

(3S,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNZZMHEPUFJNZ-QMTIVRBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C(=O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879012
Record name (+)-Mannoheptulose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Mannoheptulose

CAS RN

3615-44-9, 654-29-5
Record name (+)-Mannoheptulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3615-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannoheptulose
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-manno-Heptulose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-manno-2-Heptulose
Source EPA Chemicals under the TSCA
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Record name (+)-Mannoheptulose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-manno-2-heptulose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.723
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Record name MANNOHEPTULOSE, D-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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